molecular formula C8H11N3O3 B11741691 Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine

Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine

Cat. No.: B11741691
M. Wt: 197.19 g/mol
InChI Key: RWJVMTFPQZAWIY-UHFFFAOYSA-N
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Description

Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine is a complex organic compound featuring a nitro group, an oxazole ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine typically involves multi-step organic reactions One common method includes the nitration of a precursor compound followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or hydroxylamine derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group and oxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine: shares similarities with other nitro-oxazole compounds.

    Nitrobenzene: Similar in having a nitro group but lacks the oxazole ring.

    Oxazole derivatives: Share the oxazole ring but may have different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenamine

InChI

InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(14-9-6)4-5-10(2)3/h4-5H,1-3H3

InChI Key

RWJVMTFPQZAWIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CN(C)C

Origin of Product

United States

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